BenchChemオンラインストアへようこそ!

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

P2X3 Antagonist Pain Research Selectivity Profiling

This unsubstituted benzoxepine scaffold delivers a unique selectivity fingerprint unattainable with generic analogs. Quantified nanomolar P2X3 antagonism (EC50 80 nM) pairs with a clean profile—zero Beta-1 adrenergic or 5-LOX activity at 100 µM—eliminating confounding off-target effects in pain and inflammation research. Documented antiproliferative and monocyte differentiation activity validates it as a lead for oncology differentiation therapy programs. With a full peer-reviewed spectroscopic dataset (1H/13C NMR, FT-IR, UV-Vis) and favorable physicochemical properties (pKa ~9.86, DMSO solubility >30 mg/mL), it serves dual-purpose as an analytical reference standard and a regioselectively functionalizable core for library synthesis.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 32337-93-2
Cat. No. B1440762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1-benzoxepin-7-OL
CAS32337-93-2
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CCOC2=C(C1)C=C(C=C2)O
InChIInChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2
InChIKeyABWGVDWUQJTHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1-benzoxepin-7-OL (CAS 32337-93-2) – A Multifunctional Benzoxepine Scaffold for Targeted Biological Investigation and Chemical Synthesis


2,3,4,5-Tetrahydro-1-benzoxepin-7-OL (CAS 32337-93-2) is a small-molecule benzoxepine derivative characterized by a seven-membered oxygen-containing heterocycle fused to a benzene ring, bearing a single hydroxyl substituent at the 7-position [1]. Its core structural framework is associated with diverse bioactivities, including reported actions as a lipoxygenase inhibitor, an antiproliferative agent capable of inducing cellular differentiation, and a versatile building block for synthesizing more complex molecular architectures [2]. Unlike extensively substituted benzoxepine analogs, the minimal substitution pattern of this compound renders it a particularly attractive, unadorned scaffold for exploring structure-activity relationships (SAR) and generating novel derivative libraries .

Why a Generic Benzoxepine or Simple Phenol Cannot Substitute for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL in Sensitive Assays


Simple substitution of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL with a generic benzoxepine or a simple phenol is scientifically unsound due to its distinct and quantifiable biochemical fingerprint. While some 5-substituted benzoxepine analogs demonstrate anti-implantation activity [1], and others like the gastrokinetic agent Exepanol (a 3-methylamino-5-ol derivative) exhibit unique physiological effects [2], the specific 7-hydroxy substitution pattern on the unsubstituted benzoxepin core of this compound confers a markedly different selectivity profile. Evidence shows this precise scaffold yields nanomolar antagonist activity at the P2X3 receptor [3] while exhibiting no significant binding at the Beta-1 adrenergic receptor or 5-Lipoxygenase inhibition at 100 µM [4]. Substituting with a structurally similar but differently substituted analog risks introducing or abolishing specific target engagement, thereby confounding experimental results. The quantitative data provided below offers a direct, evidence-based rationale for its selection over alternative starting points.

Quantitative Evidence Guide: Verifiable Differentiation of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL from Related Analogs


Selective Antagonism at the P2X3 Purinoceptor vs. Inactivity at Beta-1 Adrenergic and 5-Lipoxygenase

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL demonstrates a quantifiably selective binding profile. It acts as an antagonist at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1], indicating significant interaction with this pain-related target. In contrast, under comparable assay conditions, it exhibits no significant activity against 5-Lipoxygenase at a concentration of 100 µM [2] and shows no binding affinity for the Beta-1 adrenergic receptor . This pattern starkly contrasts with 5-substituted benzoxepine analogs, which have been documented for their anti-implantation activity in rats [3], and with Exepanol, a 3,5-disubstituted analog that acts as a gastrokinetic agent [4]. This selectivity data provides a clear rationale for choosing the 7-hydroxy unsubstituted core for programs focused on P2X3 antagonism without confounding activity on other common GPCR targets or LOX pathways.

P2X3 Antagonist Pain Research Selectivity Profiling

Potent Antiproliferative and Differentiation-Inducing Activity in Undifferentiated Cells

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL exhibits pronounced biological activity not shared by all benzoxepine analogs: it effectively arrests the proliferation of undifferentiated cells and induces their differentiation into monocytes [1][2]. This dual activity—inhibiting growth while promoting a more mature, non-proliferative state—is a therapeutically significant mechanism, especially in oncology and dermatology. While certain 5-substituted benzoxepine analogs demonstrate weak anti-implantation activity [3] and others like Exepanol modulate gastrointestinal motility [4], the ability of this specific 7-hydroxy scaffold to drive cellular differentiation represents a quantifiably distinct and valuable biological pathway. This activity profile supports its use in research on differentiation therapy for cancer and hyperproliferative skin diseases like psoriasis [5].

Differentiation Therapy Anti-Cancer Agent Cell Proliferation

Lack of 5-Lipoxygenase Inhibition at 100 µM: A Key Differentiator from Related Oxygenase Inhibitors

In a defined enzymatic assay, 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase (5-LOX) at a concentration of 100 µM and was found to have no significant activity [1]. This is a critical quantitative finding because it directly contradicts a common association of benzoxepine derivatives with LOX inhibition. While the compound has been described as a lipoxygenase inhibitor in some broader contexts [2], this specific, rigorous assay result demonstrates that the unadorned 7-hydroxy scaffold is not a potent 5-LOX inhibitor. This information is essential for researchers seeking to avoid 5-LOX inhibition as an off-target effect or for those looking for a benzoxepine core with a cleaner profile against this enzyme family, especially when compared to other reported benzoxepine LOX inhibitors.

Lipoxygenase Inflammation Enzyme Inhibition Selectivity

Versatile Small-Molecule Scaffold with a Computed pKa of 9.86 and DMSO Solubility

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is commercially recognized as a versatile small-molecule scaffold for synthetic chemistry . Its utility is further defined by its specific physicochemical properties: it has a computed pKa of 9.86 ± 0.15, indicating the hydroxyl proton is weakly acidic, and it demonstrates good solubility in DMSO (>30 mg/mL) . These properties are critical for its use as a building block. Unlike more complex, highly substituted benzoxepines like Heliannuol D (XlogP ~3.0) [1], the unadorned nature of this compound makes it an ideal starting point for diverse chemical modifications. The well-defined pKa informs reaction conditions for alkylation or acylation, while the DMSO solubility ensures it can be formulated for biological assays or used in solution-phase chemistry.

Chemical Synthesis Scaffold Building Block Physicochemical Properties

Complete Spectroscopic Characterization (1H/13C NMR, FT-IR, UV-Vis) as an Analytical Reference Standard

Comprehensive spectroscopic characterization of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL has been conducted using 1H NMR, 13C NMR, FT-IR, and UV-Vis methods, and the experimental data has been compared with theoretical calculations [1][2]. This level of detailed characterization provides a definitive analytical fingerprint for the compound, which is essential for procurement as a reference standard or for verifying the identity of a synthesized batch. While many vendors supply this compound with a reported purity (e.g., 98%) , the availability of peer-reviewed spectroscopic data offers a higher degree of confidence for quality control and method validation. This is a critical differentiator from less-characterized analogs or materials lacking such detailed analytical certification.

Analytical Chemistry Reference Standard Spectroscopy Quality Control

Optimal Application Scenarios for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL Derived from Quantitative Evidence


P2X3 Receptor Antagonist Probe Development for Pain and Sensory Research

Based on its quantifiable antagonism at the P2X3 receptor (EC50 = 80 nM) [1] and its lack of activity against Beta-1 adrenergic and 5-LOX pathways [2], this compound is an ideal starting scaffold for developing selective probes targeting the P2X3 receptor. Its clean selectivity profile minimizes confounding off-target effects, making it suitable for in vitro and ex vivo studies of P2X3-mediated signaling in pain, inflammation, and sensory disorders.

Lead Scaffold for Differentiation-Inducing Anti-Cancer Agents

The documented ability of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL to arrest proliferation and induce monocyte differentiation [3] makes it a high-value lead compound for medicinal chemistry programs focused on differentiation therapy. This is particularly relevant for cancers where inducing differentiation is a viable therapeutic strategy. The compound can be used to build focused libraries for SAR studies to enhance this specific activity.

Analytical Reference Standard for Method Development and QC

Given the availability of a complete and peer-reviewed spectroscopic dataset (1H/13C NMR, FT-IR, UV-Vis) [4][5], this compound is uniquely suited as an analytical reference standard. It can be used to develop and validate HPLC, NMR, and other analytical methods for the characterization of benzoxepine derivatives, ensuring accuracy and reproducibility in both academic and industrial quality control settings.

Versatile Building Block for Diversified Chemical Library Synthesis

The compound's status as a versatile small-molecule scaffold with well-defined physicochemical properties (pKa ~9.86, DMSO solubility >30 mg/mL) positions it as an excellent starting point for generating diverse chemical libraries. Its unsubstituted core allows for regioselective functionalization, enabling medicinal chemists to efficiently explore chemical space around the benzoxepine nucleus to discover novel bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.